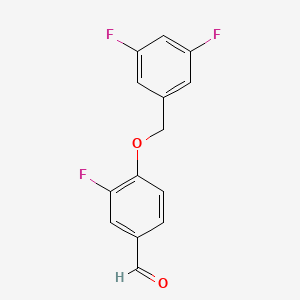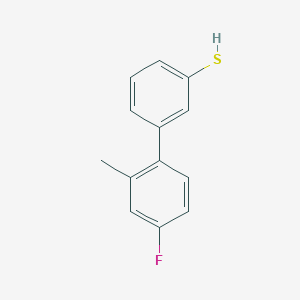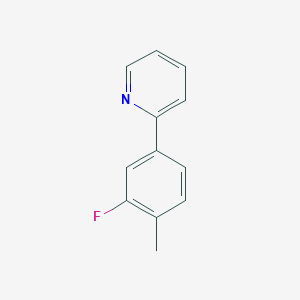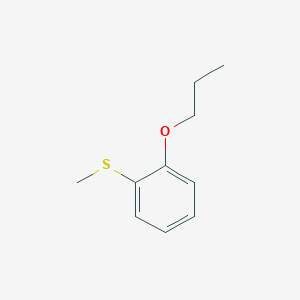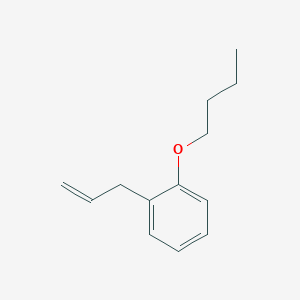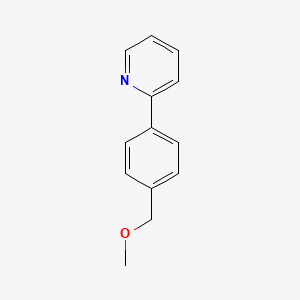
2-(4-Methoxymethylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxymethylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyridine moieties are known for their wide range of biological activities and are often found in pharmaceuticals, natural products, and functional materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxymethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Negishi coupling reaction, where 2-pyridyl zinc halides react with bromopyridines in the presence of palladium catalysts such as Pd(dba)2 and XPhos . Another method involves the use of cationic half-sandwich rare-earth catalysts for the C-H addition of pyridine derivatives to olefins .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient catalytic processes. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product. The use of environmentally benign reagents and conditions is also a key consideration in industrial production.
化学反应分析
Types of Reactions
2-(4-Methoxymethylphenyl)pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2SO4-SO3/NO3K at high temperatures (300 ºC) for nitration.
Reduction: Hydrogenation using metal catalysts like palladium on carbon.
Substitution: Boron reagents and palladium catalysts in Suzuki–Miyaura coupling.
Major Products
Oxidation: 3-nitro pyridine.
Reduction: Dihydropyridine or piperidine derivatives.
Substitution: Various bipyridine derivatives.
科学研究应用
2-(4-Methoxymethylphenyl)pyridine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(4-Methoxymethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, pyridine-based compounds are known to inhibit COX enzymes, thereby reducing the generation of prostaglandins and exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
2-(4-Methoxymethylphenyl)pyridine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyridine: Similar structure but lacks the methoxymethyl group.
2,2’-Bipyridine: Contains two pyridine rings connected by a single bond.
Piperidine derivatives: Reduced forms of pyridine with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-[4-(methoxymethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-10-11-5-7-12(8-6-11)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFCWDSTLPOTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
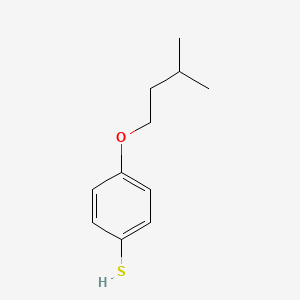
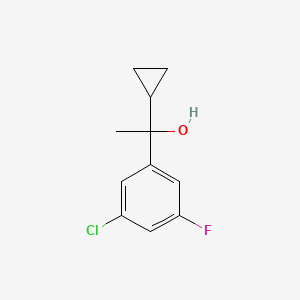
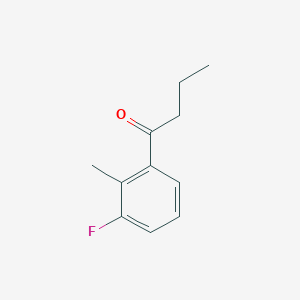
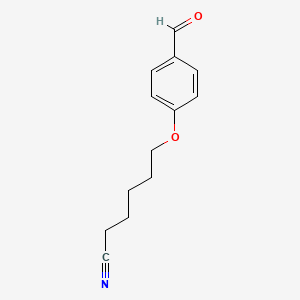

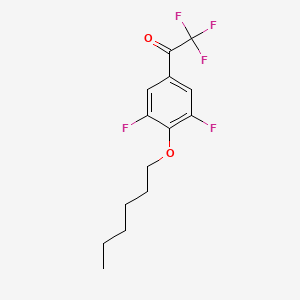
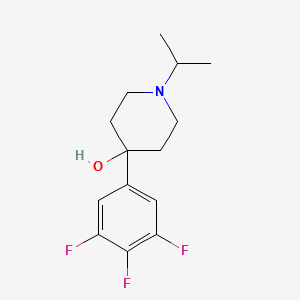

![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)
